2H-1-Benzopyran-2-ol, 4-chloro-
Description
2H-1-Benzopyran-2-ol, 4-chloro- is a chlorinated benzopyran derivative characterized by a hydroxyl group at position 2 and a chlorine atom at position 4 on the benzopyran scaffold. Benzopyrans are heterocyclic compounds with a fused benzene and pyran ring system, widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.
Properties
CAS No. |
145982-62-3 |
|---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.60 g/mol |
IUPAC Name |
4-chloro-2H-chromen-2-ol |
InChI |
InChI=1S/C9H7ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,9,11H |
InChI Key |
RHDSFFCRQBEKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(O2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 4-Hydroxycoumarin
A widely employed method involves converting 4-hydroxycoumarin to 4-chlorocoumarin using phosphoryl chloride (POCl₃). This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.
Procedure :
- Reactants : 4-Hydroxycoumarin (0.01 mol), phosphoryl chloride (0.01 mol).
- Conditions : Reflux in a solvent-free system or under anhydrous conditions for 6 hours.
- Workup : The reaction mixture is quenched with crushed ice, filtered, and recrystallized from methanol.
Yield : Typically 66–99%, depending on purity and reaction optimization.
Mechanistic Insight : POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the displacement of the hydroxyl group by chlorine via a carbocation intermediate.
Solid-Phase Synthesis
Solid-phase strategies enable diverse functionalization of benzopyran derivatives. Park et al. demonstrated the synthesis of 4-substituted benzopyrans via immobilized triflate resins, followed by Suzuki-Miyaura coupling.
Key Steps :
- Resin Activation : 2H-Benzopyran moieties are triflated and immobilized on activated resins.
- Cross-Coupling : Pd(PPh₃)₄ catalyzes the reaction with aromatic boronic acids to introduce substituents at the 4-position.
- Cleavage : Products are released via acid treatment (e.g., 20% TFA in CH₂Cl₂).
Advantages : High-throughput screening and rapid diversification of substituents.
Limitations : Requires specialized resins and palladium catalysts, increasing costs.
Cyclization Reactions
Cyclization of salicylaldehyde derivatives with appropriate reagents forms the benzopyran core. For example, tBuOK in DMF promotes the reaction of salicylaldehydes with 2-phenylacetonitrile to yield 2H-chromenones.
General Protocol :
- Reactants : Salicylaldehyde (1 mmol), 2-phenylacetonitrile (1.5 mmol), tBuOK (2 equiv).
- Conditions : 110°C in DMF for 16 hours.
- Purification : Column chromatography (EtOAc/pentane).
Yield : 77–90%, depending on substituents.
Mechanism : Base-mediated deprotonation initiates cyclization via a Michael addition-elimination sequence.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, achieving high yields in minutes. For example, 4-bromocoumarin reacts with aniline in water under microwave conditions to form 4-(4-chloroanilino)-2H-chromen-2-one.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 15 minutes |
| Solvent | Water |
| Catalyst | None |
| Yield | 99% |
Advantages : Energy efficiency, reduced reaction time, and minimal byproducts.
Palladium-Catalyzed Coupling
Pd-mediated cross-coupling enables regioselective substitution. For instance, 4-bromocoumarin reacts with aniline in the presence of Pd(OAc)₂, PPh₃, and K₂CO₃ to yield substituted derivatives.
Reaction Setup :
- Catalyst System : Pd(OAc)₂ (6 mg, 0.027 mmol), PPh₃ (14 mg, 0.054 mmol).
- Base : K₂CO₃ (0.368 g, 2.67 mmol).
- Solvent : Toluene, 80°C for 30 minutes.
Yield : 99% under optimized conditions.
Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.
Green Chemistry Approaches
Eco-friendly methods minimize hazardous reagents. Gong et al. synthesized pyranocoumarins using water as a solvent and KHP as a catalyst, achieving high yields with low environmental impact.
Example Reaction :
- Reactants : 4-Hydroxy-6-methylcoumarin, aryl aldehyde, malononitrile.
- Catalyst : Potassium hydrogen phthalate (KHP).
- Conditions : One-pot, aqueous medium, 110°C.
Yield : 75–90%, with X-ray confirmation of stereochemistry.
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Time | Yield | Scalability |
|---|---|---|---|---|
| Chlorination | POCl₃, solvent-free | 6 hours | 66–99% | High |
| Solid-Phase | Pd(PPh₃)₄, DMF | 3–4 hours | 73–90% | Moderate |
| Cyclization | tBuOK, DMF | 16 hours | 77–90% | High |
| Microwave | None, Water | 15 minutes | 99% | High |
| Pd-Catalyzed | Pd(OAc)₂, Toluene | 30 minutes | 99% | Moderate |
| Green Chemistry | KHP, Water | 16 hours | 75–90% | High |
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-2-ol, 4-chloro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-2-ol, 4-chloro- include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 2H-1-Benzopyran-2-ol, 4-chloro- depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClO
- Molecular Weight : 180.59 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 315.8 °C
- Flash Point : 168 °C
These properties make it suitable for various chemical reactions and applications in drug development and synthesis.
Antiviral Activity
Research has shown that compounds related to 2H-1-benzopyran-2-one exhibit antiviral properties, particularly against retroviruses such as HIV. For instance, a patent (EP0682663A1) describes the utility of 4-hydroxy-benzopyran derivatives for treating infections caused by human retroviruses . The structure of 2H-1-benzopyran-2-one allows for modifications that enhance its efficacy against viral infections.
Antifilarial Activity
A study evaluated several synthetic derivatives of 2H-1-benzopyran-2-one for their filaricidal activity against parasites such as Litomosoides carinii and Acanthocheilonema viteae. Compounds derived from this class demonstrated significant macrofilaricidal effects, suggesting their potential as new therapeutic agents for filariasis .
Pesticidal Properties
The chlorinated benzopyran derivatives have been explored for their pesticidal properties. Research indicates that these compounds can inhibit the growth of various pests, making them valuable in agricultural settings . The ability to modify the benzopyran structure allows for the development of targeted pesticides with reduced environmental impact.
Solid-phase Parallel Synthesis
The synthesis of 2H-benzopyrans, including 4-chloro derivatives, can be achieved through solid-phase parallel synthesis techniques. This method allows for the rapid generation of diverse libraries of benzopyran compounds, facilitating the exploration of their pharmacological properties . The process involves the use of resins to attach and modify the benzopyran core, leading to high yields of functionalized products.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Patent EP0682663A1 | Antiviral Activity | Demonstrated efficacy against HIV strains using modified benzopyran derivatives. |
| CDRI Study (2000) | Antifilarial Activity | Significant filaricidal effects noted; compounds showed >80% death/sterilization rates against targeted parasites. |
| Agricultural Research | Pesticidal Properties | Chlorinated derivatives exhibited effective pest inhibition, suggesting potential use in crop protection. |
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-ol, 4-chloro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert antioxidant activity by scavenging free radicals and inhibiting oxidative stress . This mechanism is crucial for its potential therapeutic effects in treating various diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key benzopyran derivatives and their substituents, highlighting differences in functional groups and positions:
Key Observations :
- Chlorine vs. Methyl/Morpholine : The chloro group in 4-chloro-2H-1-benzopyran-2-ol likely increases electron-withdrawing effects compared to methyl or morpholine substituents, altering reactivity in nucleophilic substitutions or redox reactions .
- Hydroxyl Position : The C2 hydroxyl group in the target compound contrasts with C4 ketones (e.g., 4H-1-benzopyran-4-one in ), which may reduce hydrogen-bonding capacity but improve membrane permeability.
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Analysis :
- Chlorinated derivatives (e.g., 4-chloro-) are expected to exhibit higher melting points than non-polar substituents (e.g., benzylmercapto in ) due to stronger intermolecular forces.
- Water solubility is typically low for chlorinated benzopyrans, aligning with trends observed in DDT derivatives (: 1.35×10⁻⁶ mm Hg vapor pressure at 25°C) .
Biological Activity
2H-1-Benzopyran-2-ol, 4-chloro-, also known as 4-chloro-2H-chromen-2-one, is a compound that belongs to the benzopyran family, which is recognized for its diverse biological activities. This article delves into the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by various studies and case analyses.
Synthesis of 4-Chloro-2H-Benzopyran-2-ol
The synthesis of benzopyran derivatives typically involves the reaction of substituted phenolic compounds with various reagents. A common method includes the condensation of 2-chlororesorcinol with malononitrile in the presence of aldehydes or ketones, leading to the formation of pyrimidochromene derivatives . The synthesized compounds have been characterized using techniques such as TLC, IR spectroscopy, and NMR.
Biological Activities
The biological activities of 4-chloro-2H-benzopyran-2-ol are extensive and include:
1. Antimicrobial Activity
Research indicates that benzopyran derivatives exhibit significant antibacterial and antifungal properties. In vitro studies have shown that several synthesized compounds from the benzopyran family demonstrated effective inhibition against various bacterial strains and fungi, comparable to standard antibiotics like Chloramphenicol .
2. Antitumor Activity
Benzopyrans have been noted for their anticancer properties. A study highlighted the potential of these compounds in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Neuroprotective Effects
Recent investigations have identified neuroprotective properties in some benzopyran derivatives. For instance, certain compounds improved neuronal survival rates in models of ischemic stroke by modulating oxidative stress pathways and enhancing cellular defense mechanisms .
4. Anti-inflammatory Properties
Benzopyrans have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of 4-chloro-2H-benzopyran-2-ol:
- Study on Antimicrobial Efficacy: A series of benzopyran derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications on the benzopyran structure significantly enhanced their antimicrobial potency .
- Neuroprotection in Ischemic Models: In a rodent model of cerebral ischemia, treatment with 4-chloro-2H-benzopyran-2-ol resulted in a notable reduction in infarct size and improved neurological outcomes compared to controls .
Comparative Biological Activity Table
Q & A
Q. What analytical techniques are recommended to confirm the structure and purity of 4-chloro-2H-1-benzopyran-2-ol?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure, particularly the position of the chloro substituent on the benzopyran ring. High-performance liquid chromatography (HPLC) with UV detection (e.g., 99.74% purity as in ) is critical for assessing purity. Mass spectrometry (MS) or high-resolution MS (HRMS) can validate the molecular formula (e.g., C₉H₇ClO₂). For physical properties, consult databases like NIST Chemistry WebBook for refractive index or boiling point data if available .
Q. What safety protocols should be followed when handling 4-chloro-2H-1-benzopyran-2-ol in the laboratory?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors. Refer to GHS classifications for similar benzopyran derivatives (e.g., acute oral toxicity Category 4, skin irritation Category 2) and implement engineering controls like local exhaust ventilation . In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. How can researchers optimize the synthesis of 4-chloro-2H-1-benzopyran-2-ol derivatives?
- Methodological Answer : Use regioselective chlorination methods (e.g., electrophilic substitution on the benzopyran ring) and monitor reaction progress via thin-layer chromatography (TLC). For functionalization at the 4-position, consider catalytic approaches (e.g., palladium-mediated coupling for aryl substitutions) as demonstrated in benzopyran-2-one syntheses .
Advanced Research Questions
Q. How do substituents at the 4-position of 2H-1-benzopyran-2-ol derivatives influence their biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro) enhance antifungal and antibacterial potency. For example, 4-chloro-substituted benzopyran-2-ones exhibited higher activity against Aspergillus awamori and Bacillus species compared to nitro or bromo analogs . Use comparative bioassays at varying concentrations (10–200 µg/mL) to quantify efficacy .
Q. What strategies resolve contradictions in reported biological activity data for chloro-substituted benzopyran derivatives?
- Methodological Answer : Discrepancies may arise from differences in microbial strains, solvent systems, or purity. Standardize testing protocols (e.g., CLSI guidelines) and validate compound purity via HPLC. Re-evaluate activity using isogenic microbial strains to isolate substituent-specific effects .
Q. How can computational modeling predict the reactivity of 4-chloro-2H-1-benzopyran-2-ol in catalytic reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the chloro-substituted carbon for nucleophilic attack). Pair with experimental data (e.g., IR spectroscopy for carbonyl group interactions) to validate predictions .
Q. What are the ecological implications of 4-chloro-2H-1-benzopyran-2-ol degradation byproducts?
- Methodological Answer : Conduct toxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to assess byproduct impacts. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products under simulated environmental conditions (UV light, pH variation) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
